5-(2-Bromoethyl)undecane
Overview
Description
5-(2-Bromoethyl)undecane is a useful research compound. Its molecular formula is C13H27Br and its molecular weight is 263.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
The palladium-catalyzed reaction of 1-aza-5-germa-5-organobicyclo[3.3.3]undecane with aryl bromide offers a novel method for synthesizing organotributylgermanes (Kosugi et al., 1996).
1-tricyclo[4.3.1.1 2,5]undecyl derivatives exhibit promising antiviral activities, surpassing amantadine hydrochloride in vitro against Newcastle disease virus (Inamoto et al., 1979).
Studies on 5-8 Fused Ring Compounds demonstrate the potential of halogenation reactions with compounds like 4,4-dimethylbicyclo[6.3.0]undecane-2,6-dione, leading to various halo-diones (Umehara et al., 1977).
The crystal structure analysis of 7-bromo-4,4-dimethylbicyclo[6.3.0]undecane-2,6-dione has provided insights into its trans configuration and boat-chair conformation, which are crucial for organic synthesis and catalysis applications (Umehara et al., 1978).
The catalytic dehydrogenation of specific spiro-compounds can yield products like phenanthrene and 1-ethylpyrene, showcasing the versatility of these compounds in chemical reactions (Mitra & Gupta, 1976).
The study of 1,5-Diborabicyclo[3.3.3]undecane highlights its potential in the preparation of complex organic compounds through processes like hydroboration and thermolysis (Alder & Jin, 1996).
The synthesis of Tetracyclo[5,3,1,03,5,04,9]undecan-2-one and its derivatives through copper-catalyzed intramolecular insertion and cleavage demonstrates the compound's relevance in creating new molecular structures (Hamon & Taylor, 1975).
Properties
IUPAC Name |
5-(2-bromoethyl)undecane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27Br/c1-3-5-7-8-10-13(11-12-14)9-6-4-2/h13H,3-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPAGHOPRBKPJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCC)CCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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